molecular formula C8H15O2S2- B1263918 (R)-dihydrolipoate

(R)-dihydrolipoate

Cat. No.: B1263918
M. Wt: 207.3 g/mol
InChI Key: IZFHEQBZOYJLPK-SSDOTTSWSA-M
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Description

(R)-Dihydrolipoate (DHLA) is the reduced form of α-lipoic acid (ALA), a naturally occurring dithiol compound critical in mitochondrial metabolism as a cofactor for dehydrogenase complexes . ALA is absorbed from the diet, transported across membranes (including the blood-brain barrier), and intracellularly reduced to DHLA via NADH-dependent enzymes . DHLA exhibits potent antioxidant properties, scavenging reactive oxygen species (ROS) such as hydroxyl radicals, superoxide, and peroxyl radicals . It also regenerates endogenous antioxidants (e.g., vitamins C and E) and elevates glutathione (GSH) levels, enhancing cellular redox homeostasis . Unlike GSH, DHLA is amphipathic, allowing protection in both intracellular and extracellular environments .

Properties

Molecular Formula

C8H15O2S2-

Molecular Weight

207.3 g/mol

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoate

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1/t7-/m1/s1

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-M

Isomeric SMILES

C(CCC(=O)[O-])C[C@H](CCS)S

Canonical SMILES

C(CCC(=O)[O-])CC(CCS)S

Origin of Product

United States

Comparison with Similar Compounds

α-Lipoic Acid (ALA)

Structural and Functional Relationship

  • DHLA is the active, reduced form of ALA. ALA’s oxidized form contains a disulfide bond, whereas DHLA has two free thiol groups, enhancing its radical-scavenging capacity .
  • Antioxidant Potency : DHLA is more effective than ALA in neutralizing superoxide and peroxyl radicals . DHLA also regenerates ALA via redox cycling, creating a sustained antioxidant system .
  • Biological Effects : While both modulate NF-κB transcription, DHLA enhances DNA binding of NF-κB, whereas ALA inhibits it, highlighting divergent redox regulatory roles .

Therapeutic Implications

  • ALA requires reduction to DHLA for maximal efficacy in neuroprotection and diabetic neuropathy .
  • DHLA’s superior membrane permeability and thiol reactivity make it more effective in mitigating ischemia-reperfusion injury .
Parameter ALA DHLA
Redox state Oxidized (disulfide) Reduced (dithiol)
ROS scavenging capacity Moderate High (superoxide, peroxyl)
NF-κB modulation Inhibits DNA binding Enhances DNA binding
Bioavailability Requires cellular reduction Directly active

γ-Lipoic Acid

Structural Differences

  • γ-Lipoic acid differs from ALA in the position of the disulfide bond. However, its reduced form (dihydrolipoate) shares antioxidant properties with DHLA .

Functional Overlap and Limitations

  • Both γ-lipoate and DHLA scavenge ROS and chelate metals, but γ-lipoic acid is less studied in neurological contexts .
  • Evidence for enantiomer-specific activity is critical: The inactive S-(−)-enantiomer of lipoic acid (used in some studies) complicates direct comparisons with DHLA .

Glutathione (GSH)

Mechanistic Contrasts

  • Administration: GSH cannot be administered directly due to poor cellular uptake, whereas DHLA is bioavailable and boosts intracellular GSH levels .
  • Synergy : DHLA regenerates oxidized GSH (GSSG) and works synergistically with GSH in neutralizing lipid peroxidation byproducts .
Parameter GSH DHLA
Cellular uptake Limited High
Direct ROS scavenging Moderate (requires GPx/GR) High (direct dithiol reactivity)
Blood-brain barrier Poor Crosses effectively

Dithiothreitol (DTT)

Key Differences in Redox Activity

  • Despite similar reduction potentials (−0.29 to −0.33 V), DHLA is ineffective at degrading H₂O₂, unlike DTT .
  • DHLA’s physiological relevance is higher due to endogenous synthesis, whereas DTT is a synthetic reagent .

Ferulic Acid (FA)

Antioxidant Mechanisms

  • FA, a polyphenol, scavenges radicals and upregulates cytoprotective enzymes (e.g., heme oxygenase-1) but lacks DHLA’s role in mitochondrial metabolism .
  • DHLA’s dual function as an antioxidant and metabolic cofactor (e.g., in glycine cleavage) makes it unique in multitarget therapies for AD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-dihydrolipoate
Reactant of Route 2
(R)-dihydrolipoate

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